molecular formula C6H13NO2S B2837265 3-(Ethylamino)thiolane-1,1-dione CAS No. 140703-15-7; 202277-72-3

3-(Ethylamino)thiolane-1,1-dione

Cat. No.: B2837265
CAS No.: 140703-15-7; 202277-72-3
M. Wt: 163.24
InChI Key: BNVNYCSJNTUPFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Ethylamino)thiolane-1,1-dione is a sulfone-containing heterocyclic compound characterized by a five-membered thiolane ring with two sulfonyl groups at the 1,1-positions and an ethylamino substituent at the 3-position. This structure confers unique physicochemical properties, including polarity and hydrogen-bonding capacity, which may influence its pharmacological or material science applications.

Properties

IUPAC Name

N-ethyl-1,1-dioxothiolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-2-7-6-3-4-10(8,9)5-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVNYCSJNTUPFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCS(=O)(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>24.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663033
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table compares 3-(Ethylamino)thiolane-1,1-dione with structurally related compounds, focusing on substituents, molecular formulas, and molecular weights:

Compound Name Substituent at 3-position Molecular Formula (Free Base) Molecular Weight (Free Base) CAS Number Purity (Typical)
This compound Ethylamino C₆H₁₂NO₂S 177.23 g/mol Not provided Inferred ~95%¹
3-(Allylamino)-3-methylthiolane-1,1-dione Allylamino + methyl C₈H₁₅NO₂S 213.28 g/mol 151775-05-2 95%
3-(Cyclopentylamino)thiolane-1,1-dione Cyclopentylamino C₉H₁₆NO₂S 226.30 g/mol 900640-95-1 Not specified
3-(Isobutylamino)thiolane-1,1-dione HCl Isobutylamino C₈H₁₇NO₂S·HCl 239.76 g/mol (HCl salt) 247109-25-7 95%
3-(Aminomethyl)-3-methoxythiolane-1,1-dione HCl Aminomethyl + methoxy C₆H₁₃ClNO₃S 215.70 g/mol (HCl salt) Not provided 95%

¹ Purity inferred from analogous thiolane-1,1-dione derivatives in commercial catalogs .

Key Observations:
  • Substituent Effects: The ethylamino group in the target compound provides a balance between steric bulk and hydrophilicity compared to bulkier cyclopentyl or isobutyl groups. Allylamino and aminomethyl derivatives introduce additional reactivity (e.g., allyl groups for further functionalization) .

Pharmacological and Functional Properties

  • Spasmolytic and Antiarrhythmic Effects: Thiolane derivatives with methoxy-indolyloxypropanol moieties demonstrate spasmolytic and antiarrhythmic activities, hinting at shared mechanisms for sulfone-containing compounds .

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